![molecular formula C13H12N2OS B7473018 N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)
N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This molecule belongs to the class of Janus kinase (JAK) inhibitors, which are known to regulate the immune system by blocking the activity of JAK enzymes.
Mechanism of Action
CP-690,550 works by blocking the activity of N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide activity, CP-690,550 reduces the production of pro-inflammatory cytokines and suppresses the immune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and suppress the immune response in various animal models of autoimmune diseases. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for lab experiments, including its high potency and selectivity for N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide enzymes. However, its limitations include its relatively short half-life and the potential for off-target effects.
Future Directions
There are several potential future directions for research on CP-690,550. One area of interest is the development of more potent and selective N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide inhibitors that can be used to treat a wider range of autoimmune diseases. Another area of interest is the investigation of the potential use of CP-690,550 in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the long-term safety and efficacy of CP-690,550 in humans.
Synthesis Methods
The synthesis of CP-690,550 involves the reaction of 4-(1,3-thiazol-2-yl)aniline and cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CP-690,550.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response by blocking the activity of N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide enzymes. CP-690,550 has also been studied for its potential use in preventing organ transplant rejection.
properties
IUPAC Name |
N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-12(9-1-2-9)15-11-5-3-10(4-6-11)13-14-7-8-17-13/h3-9H,1-2H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGFASQRXKXCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.